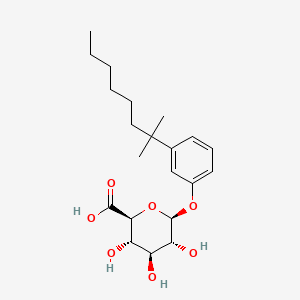
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves the conjugation of 3-(1,1-Dimethylheptyl)phenol with beta-D-Glucopyranosiduronic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed by manufacturers .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are synthesized in controlled laboratory environments to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of biological processes and pathways.
Medicine: Utilized in research to understand disease mechanisms and potential therapeutic targets.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1-Dimethylheptyl)phenol
- beta-D-Glucopyranosiduronic Acid
Uniqueness
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is unique due to its specific structure, which combines the properties of both 3-(1,1-Dimethylheptyl)phenol and beta-D-Glucopyranosiduronic Acid. This unique structure allows it to be used in specialized research applications that other similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C21H32O7 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(2-methyloctan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O7/c1-4-5-6-7-11-21(2,3)13-9-8-10-14(12-13)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h8-10,12,15-18,20,22-24H,4-7,11H2,1-3H3,(H,25,26)/t15-,16-,17+,18-,20+/m0/s1 |
Clé InChI |
CSOVLPSBQFGSBB-HBWRTXEVSA-N |
SMILES isomérique |
CCCCCCC(C)(C)C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


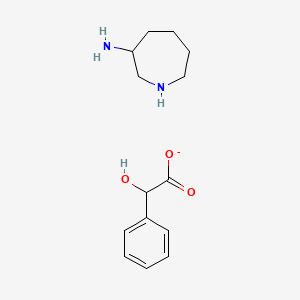
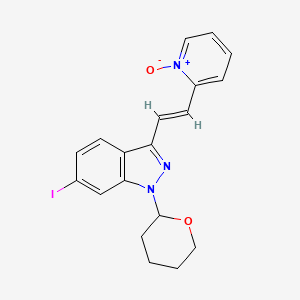
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
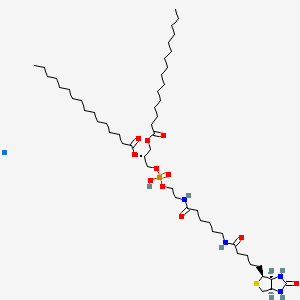
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
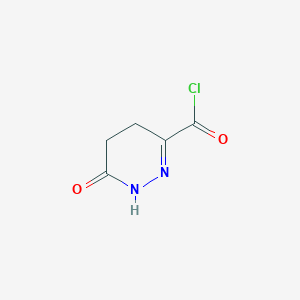


![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
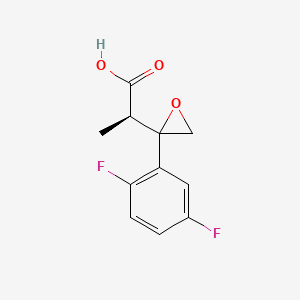
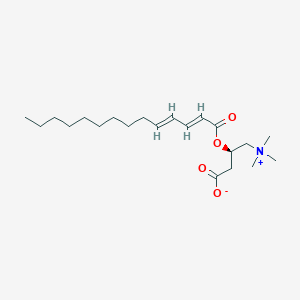
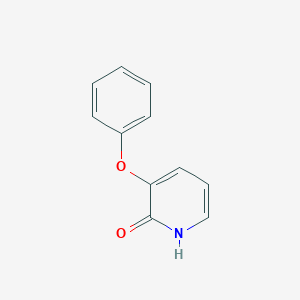
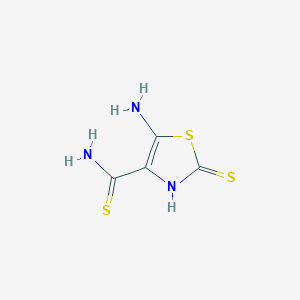
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
